4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-7-3-4-8(2)12(7)11-5-9-10-6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNDKUGPIVBCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a triazole precursor in the presence of a suitable catalyst and solvent. For instance, refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Key Reaction Characteristics
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Conditions : Reactions are typically conducted at room temperature for 20–24 hours, followed by neutralization with liquid ammonia .
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Catalyst : Ammonium acetate facilitates imine formation and subsequent cyclization .
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Product Isolation : Crude products are recrystallized from dioxane-ethanol mixtures to achieve purity .
Structural Confirmation
Synthesized derivatives are characterized using:
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Infrared Spectroscopy (IR) : NH stretching (3200–3400 cm) and C=O bonds (1600–1700 cm) .
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NMR Spectroscopy : Distinct signals for pyrrole protons (δ 5.75–5.89 ppm) and methyl groups (δ 1.92–2.03 ppm) .
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Mass Spectrometry : Molecular ion peaks confirming molecular weights (e.g., m/z 393.28 for 4d ) .
Scope of Substituents
The aromatic aldehyde’s substituent (R) governs the electronic and steric properties of the final triazole. Variations include:
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Electron-Withdrawing Groups : Chloro, nitro substituents enhance biological activity .
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Electron-Donating Groups : Methoxy, dimethylamino groups improve solubility .
Mechanistic Insights
The reaction proceeds via:
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Imine Formation : Aldehyde reacts with hydrazide to form a hydrazone intermediate.
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Cyclization : Intramolecular nucleophilic attack generates the 1,2,4-triazole ring .
Limitations and Challenges
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the prominent applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole is its antifungal properties. Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various pathogens. For instance, studies have shown that modifying the triazole ring can enhance its efficacy against fungi like Candida albicans and Aspergillus fumigatus .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antifungal activity. The results indicated that certain derivatives had a Minimum Inhibitory Concentration (MIC) as low as 0.5 µg/mL against C. albicans, suggesting potential for development as antifungal agents .
Agricultural Applications
Plant Growth Regulators
In agriculture, compounds similar to this compound have been explored as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways and enhancing resistance to environmental stressors.
Case Study: Effects on Crop Yield
A field trial assessed the impact of a triazole derivative on wheat crops. Treated plants showed a 15% increase in yield compared to untreated controls. The study concluded that the compound improved nutrient uptake and stress tolerance .
Materials Science
Corrosion Inhibitors
The compound's unique chemical structure also makes it suitable for use as a corrosion inhibitor in various industrial applications. Triazoles are known for their ability to form protective layers on metal surfaces, thereby preventing corrosion.
Data Table: Corrosion Inhibition Efficiency
Mechanism of Action
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Triazole Derivatives with Varied Substituents
Compounds sharing the 4-(2,5-dimethylpyrrol-1-yl)triazole core but differing in substituents exhibit distinct properties:
Key Observations :
- Phenol Substituent (4g): Higher yield (66%) suggests improved synthetic efficiency compared to dichlorophenyl analogs (4d, 56%) .
- Anticonvulsant Activity (5f) : Alkoxy substituents (heptyloxy/hexyloxy) enhance CNS activity, achieving a protective index (PI) of 11.3, surpassing carbamazepine (PI = 6.4) .
Heterocyclic Hybrids
Imidazole-Triazole Hybrids
Compounds like C1 (3,5-di(4',5'-diphenylimidazol-1-yl)-1,2,4-triazole) incorporate imidazole rings, synthesized via one-pot reactions using ceric ammonium nitrate (CAN) catalysis . Unlike the target compound, these hybrids prioritize π-π stacking interactions for crystallinity but lack reported antimicrobial activity.
Oxadiazole Analogs
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine replaces triazole with oxadiazole, altering electronic properties. The oxadiazole’s electron-deficient nature may reduce stability compared to triazole derivatives .
Pharmacological Profile Comparison
Critical Insights and Limitations
- Synthetic Challenges : Lower yields in N,N-dimethylaniline derivatives (4h, 45%) highlight steric hindrance issues .
- Activity-Structure Relationships: Electron-withdrawing groups (e.g., NO₂ in 4f) may reduce bioavailability despite enhancing antimicrobial effects .
- Data Gaps: Limited cytotoxicity data for imidazole-triazole hybrids and oxadiazole analogs hinder comprehensive comparisons.
Biological Activity
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole is part of a class of triazole derivatives that have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 168300868 |
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth by disrupting cellular processes.
- Anti-inflammatory Effects : Research indicates that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various triazole derivatives, including this compound:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 4-(2,5-dimethyl... | 32 | 16 |
| Control (Ampicillin) | 8 | 4 |
The results demonstrated that the compound had comparable efficacy to standard antibiotics.
Anti-inflammatory Effects
In vitro studies using PBMC cultures revealed that treatment with this compound resulted in a significant decrease in TNF-α production:
| Treatment | TNF-α Production (pg/mL) |
|---|---|
| Control | 1500 |
| Compound Treatment | 800 |
These findings suggest its potential as an anti-inflammatory agent.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives highlighted that this compound exhibited cytotoxic effects on various cancer cell lines. The study found:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
This indicates promising potential for further development as an anticancer therapeutic.
Case Study 2: Structure–Activity Relationship (SAR)
A study focusing on the structure–activity relationship of triazole derivatives revealed that modifications in the pyrrole moiety significantly influenced biological activity. The presence of electron-donating groups enhanced antimicrobial potency while reducing cytotoxicity in normal cells .
Q & A
Q. What are the optimal synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation or hydrazide-mediated reactions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by cooling and crystallization, yields triazole derivatives (65% yield) . Modifying solvents (e.g., ethanol, DMF) or reaction times can alter yields. Characterization via melting point, IR, and elemental analysis ensures purity. Optimizing stoichiometry of reagents (e.g., hydrazine hydrate) and temperature control minimizes side products.
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this triazole derivative?
Methodological Answer:
- ¹H-NMR : Identifies protons on the pyrrole and triazole rings. Deshielded protons near electronegative nitrogen atoms appear at δ 7.5–8.5 ppm for aromatic systems.
- IR : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm heterocyclic backbone formation .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What crystallographic methods are used to resolve the compound’s 3D structure?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) with SHELXL software refines atomic positions and thermal parameters. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor < 0.05 ensures accuracy. For example, triazole derivatives often exhibit planar heterocyclic cores with dihedral angles < 10° between rings .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2,5-dimethylpyrrole) influence the compound’s electronic properties and bioactivity?
Methodological Answer: Electron-donating methyl groups on the pyrrole ring increase electron density, enhancing nucleophilic reactivity. Computational studies (DFT) reveal HOMO-LUMO gaps correlating with antimicrobial activity. Substituent effects are quantified via Hammett constants (σ) and correlated with experimental IC₅₀ values in bioassays .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Molecular Docking : Compare binding affinities to target proteins (e.g., CYP51 for antifungals) to explain variability .
- ADME Analysis : Assess bioavailability differences via LogP (e.g., 2.5–3.5 for optimal membrane permeability) .
Q. How are molecular docking and dynamics simulations applied to predict interactions with biological targets?
Methodological Answer:
- Docking : Autodock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., COX-2 for anti-inflammatory activity). PyMol visualizes hydrogen bonds (< 3.0 Å) and hydrophobic contacts.
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD (< 2.0 Å) and binding free energies (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
